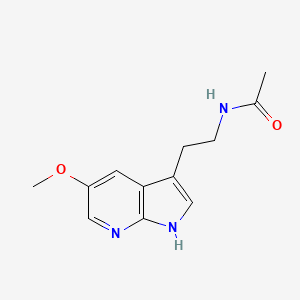

7-Azamelatonin

描述

Contextualization of Melatonin (B1676174) Analogs in Receptor Pharmacology

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland, with its secretion following a distinct circadian rhythm. frontiersin.org It exerts its physiological effects, including the regulation of sleep-wake cycles and circadian rhythms, through the activation of two high-affinity GPCRs: the MT1 and MT2 receptors. frontiersin.org The therapeutic potential of modulating these receptors for treating sleep disorders, circadian rhythm disruptions, and mood disorders has driven the development of synthetic melatonin analogs. nih.gov

The motivation behind creating these analogs stems from the desire to overcome the limitations of melatonin itself, such as its short biological half-life and rapid metabolism. nih.gov Researchers have aimed to develop compounds with improved pharmacokinetic profiles, greater potency, and, crucially, selectivity for either the MT1 or MT2 receptor subtype. mdpi.com The development of subtype-selective ligands is particularly important as evidence suggests that the MT1 and MT2 receptors may mediate different physiological effects. frontiersin.org Therefore, melatonin analogs serve as critical pharmacological tools to dissect the distinct roles of these receptors and as potential therapeutic agents with enhanced properties. nih.govmdpi.com

Historical Perspective on the Development of Azamelatonin Scaffolds

The development of azamelatonin scaffolds represents a strategic approach in medicinal chemistry known as bioisosteric replacement. In this strategy, an atom or a group of atoms in a biologically active molecule is replaced by another with similar physical or chemical properties to enhance or modify its activity. The azaindole scaffold, the core structure of azamelatonins, is a bioisostere of the indole (B1671886) nucleus of melatonin. researchgate.net

The synthesis of various azaindole derivatives as potential melatonin receptor ligands began as an effort to explore the structure-activity relationships of melatonergic compounds. researchgate.netnih.gov Early research in this area focused on understanding how modifications to the indole ring of melatonin would affect receptor binding and functional activity. The substitution of a carbon atom in the indole ring with a nitrogen atom to form an azaindole was found to be a viable strategy. researchgate.net A practical synthetic method for producing 7-azamelatonin was developed using 3-bromo-5-methoxy-1-tosyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-2-ol as a starting material. researchgate.net This foundational work paved the way for the synthesis and evaluation of a range of azamelatonin derivatives, including 4-azamelatonin (B1259947) and this compound, to systematically investigate the impact of the nitrogen atom's position on receptor affinity and selectivity. nih.govresearchgate.net

Rationale for Investigating this compound as a Specific Receptor Ligand

The investigation of this compound was driven by several key scientific objectives. A primary goal was to create a high-affinity ligand that could serve as a molecular probe for studying melatonin receptors. csic.esresearchgate.net One of the notable features of this compound is its intrinsic fluorescence. csic.esresearchgate.net Unlike melatonin, whose native fluorescence is not ideal for biological imaging, this compound exhibits unique photophysical properties. csic.es Specifically, it displays an excited-state double proton transfer (ESDPT) property in aqueous solutions, resulting in dual emission bands. acs.org This characteristic makes it a potentially valuable tool for fluorescence-based studies of receptor-ligand interactions, allowing for the visualization and characterization of melatonin receptors in cells and tissues without the need for radioactive labels. csic.esresearchgate.net

Furthermore, the synthesis and pharmacological evaluation of this compound were part of a broader effort to understand the structural requirements for high-affinity binding to melatonin receptors. researchgate.net By comparing the binding affinities of different azamelatonin isomers, researchers could elucidate the role of the nitrogen atom's placement within the bicyclic core. Studies demonstrated that this compound binds with high affinity to both MT1 and MT2 receptors, acting as a non-selective agonist. researchgate.netmdpi.com This high affinity, comparable to that of melatonin itself, established this compound as a potent melatonergic ligand and a valuable reference compound in the development of more selective analogs. researchgate.net

Structure

3D Structure

属性

分子式 |

C12H15N3O2 |

|---|---|

分子量 |

233.27 g/mol |

IUPAC 名称 |

N-[2-(5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]acetamide |

InChI |

InChI=1S/C12H15N3O2/c1-8(16)13-4-3-9-6-14-12-11(9)5-10(17-2)7-15-12/h5-7H,3-4H2,1-2H3,(H,13,16)(H,14,15) |

InChI 键 |

COGBYVKHQGKYBA-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=N2)OC |

同义词 |

7-azamelatonin |

产品来源 |

United States |

Synthetic Strategies and Chemical Derivatization of 7 Azamelatonin

Retrosynthetic Analysis and Key Precursors for 7-Azamelatonin Synthesis

A retrosynthetic analysis of this compound, or N-[2-(5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]acetamide, involves two primary disconnections. The first is the disconnection of the N-acetylethylamine side chain at the C3 position of the azaindole core. This leads back to a C3-functionalized 7-azaindole (B17877) intermediate, such as a 3-formyl or 3-halo derivative, and a suitable two-carbon amine-containing synthon.

The second, more complex disconnection involves the construction of the 5-methoxy-7-azaindole core itself. Common strategies start from appropriately substituted pyridines. nih.gov Key precursors that have been successfully employed include:

Substituted Aminopyridines : Readily available aminopyridines serve as foundational building blocks for constructing the fused pyrrole (B145914) ring. rsc.orgnih.govfrontiersin.org For this compound, a 2-amino-3-substituted pyridine (B92270) is a logical starting point.

7-Azaindole : Commercially available 7-azaindole can be functionalized in a stepwise manner to introduce the required methoxy (B1213986) and ethylamine (B1201723) groups. frontiersin.org

3-Bromo-5-methoxy-1-tosyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-2-ol : This stable, crystalline azaindoline derivative has been identified as a highly practical and useful precursor. It acts as a formal C3-electrophile, enabling the introduction of various nucleophiles to form the key bonds required for the final structure. rsc.org

A pivotal intermediate derived from this precursor is a lactone derivative, formed by its reaction with Meldrum's acid. rsc.org This lactone serves as a key component for introducing the two-carbon unit at the C3 position of the 7-azaindole skeleton. rsc.org

Established Synthetic Pathways for this compound Core Structure

Several synthetic methodologies have been established to construct the this compound core, ranging from multi-step total syntheses to the application of modern catalytic reactions.

Multi-step Total Synthesis Approaches

A key transformation in this practical synthesis involves the reaction of the brominated hydroxy azaindoline precursor with Meldrum's acid, which acts as a nucleophile to form a desired lactone intermediate. rsc.org This step is crucial for building the C2 unit onto the 7-azaindole skeleton. rsc.org

| Synthesis Overview | Details | Reference |

| Total Synthesis | A seven-step route with an overall yield of 9.2%. | mdpi.com |

| Practical Synthesis | Starts from 3-bromo-5-methoxy-1-tosyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-2-ol, using a lactone intermediate from Meldrum's acid. | rsc.org |

Chemoenzymatic Synthetic Routes

While the total synthesis of the this compound core is dominated by chemical methods, chemoenzymatic approaches have been explored for the derivatization of the 7-azaindole scaffold. Biocatalytic C-H halogenation, for instance, offers a method for selective and environmentally benign functionalization of arenes. mdpi.com Research has demonstrated that the flavin-dependent halogenase (FDH) enzyme variant RebH 3-LSR can catalyze the bromination of 7-azaindole at the C3 position. shareok.org This enzymatic step provides a valuable intermediate for further synthetic elaboration. shareok.org

Furthermore, enzymatic cascades have been developed to produce novel derivatives. Using commercially available 7-azaindole, a multi-enzyme system including a tryptophan synthase variant (PfTrpB⁶) and an L-amino acid oxidase (LAAO) can generate azaindole-3-pyruvate, which can be further converted into azaindole-containing acyloins. researchgate.net These chemoenzymatic strategies highlight the potential of biocatalysis in creating diverse azaindole analogs, although a full chemoenzymatic synthesis of this compound itself has not been detailed. researchgate.netresearchgate.net

Dehydrative Mannich-Type Reactions

The Mannich reaction is a powerful C-C bond-forming reaction involving the aminoalkylation of an acidic proton. acs.org In the context of indole (B1671886) synthesis, a dehydrative Mannich-type reaction of hemiaminals can serve as an effective method for constructing complex structures. rsc.org This reaction uses a hemiaminal as an imine equivalent, which, upon dehydration, reacts with a nucleophile. rsc.org For instance, an indium-catalyzed dehydrative Mannich-type reaction has been successfully employed as a key step in the total synthesis of the azepinobisindole alkaloid iheyamine A. uni-rostock.dersc.org This demonstrates the reaction's utility in forming bonds at the C2 position of an indole ring with an adjacent tryptamine (B22526) moiety, a structure bearing resemblance to the side chain of this compound. uni-rostock.de While not yet reported specifically for this compound, this strategy represents a promising and advanced method for the construction of its core structure. rsc.org

Palladium-Catalyzed Reactions and Vicarious Nucleophilic Substitution

Modern catalytic methods are central to the synthesis of the 7-azaindole nucleus. rsc.org

Palladium-catalyzed reactions are widely used for the formation and functionalization of the 7-azaindole ring. Various cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions, have been successfully applied. rsc.org For example, a one-step palladium-catalyzed annulation of amino-ortho-chloropyridines with pyruvic acid derivatives provides a mild route to substituted 4- and 7-azaindoles. Another efficient, two-step procedure involves a Sonogashira coupling of 2-amino-3-iodopyridine (B10696) with various alkynes, followed by a C-N cyclization to yield 2-substituted 7-azaindoles. mdpi.com These palladium-mediated strategies are valued for their high efficiency and tolerance of diverse functional groups.

| Palladium-Catalyzed Reaction | Description | Reference |

| Annulation | One-step reaction of amino-ortho-chloropyridines with pyruvic acid derivatives. | |

| Sonogashira/Cyclization | Two-step sequence starting from 2-amino-3-iodopyridine and alkynes. | mdpi.com |

| C-2 Arylation | Palladium-catalyzed reaction of 7-azaindole with aryl iodides. | rsc.org |

Vicarious Nucleophilic Substitution (VNS) is a powerful method for C-H functionalization of electron-deficient aromatic rings, such as the pyridine part of the azaindole scaffold. This reaction involves the addition of a nucleophile carrying a leaving group to the aromatic ring, followed by base-induced elimination to form a substituted product. VNS provides a direct route for introducing functionalized alkyl substituents, which can then be transformed to construct the fused pyrrole ring, making it a valuable tool in the synthesis of various azaindoles.

Fischer Indole Cyclization Approaches

The Fischer indole synthesis is a classic and fundamental method for preparing indoles, which involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. researchgate.net This method has been adapted for the synthesis of azaindoles. However, its application to azaindole synthesis can be challenging due to the electron-deficient nature of the pyridine ring, which can be deactivated by protonation under the acidic reaction conditions. nih.gov Consequently, the Fischer synthesis often requires pyridylhydrazines bearing electron-donating groups or purely thermal conditions to proceed with reasonable yields for 7-azaindoles. nih.gov Despite these limitations, the Madelung synthesis, a related thermal cyclization, is considered a viable method for producing the 7-azaindole core.

Strategies for the Design and Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives often starts from commercially available 7-azaindole or can be built from substituted pyridines. researchgate.net Various synthetic strategies have been developed to introduce functional groups and modify the core structure to explore structure-activity relationships.

Modifications at the Aza-Indole Nitrogen

Modifications at the N-1 position of the aza-indole ring have been explored to understand their impact on biological activity. Alkylation under neutral conditions typically leads to quaternization of the pyridine nitrogen, while using sodium salts allows for N-1 alkylation. pitt.edu Acylation under mild conditions also occurs at the N-1 position. pitt.edu

Interestingly, research on related indole compounds has shown that substitution at the indole N-1 position with methyl or ethyl groups can lead to a significant decrease in affinity for certain receptors, suggesting that this position may be sensitive to steric hindrance or involved in important hydrogen-bonding interactions. researchgate.net The lack of substitution on the pyrrole nitrogen atom has been noted as potentially essential for the enhanced activity of some 7-azaindole-based inhibitors. mdpi.com

| Modification Type | Reagents/Conditions | Outcome | Reference |

| Alkylation | Neutral conditions | Quaternization of pyridine nitrogen | pitt.edu |

| Alkylation | Sodium salts | N-1 alkylation | pitt.edu |

| Acylation | Mild conditions | N-1 acylation | pitt.edu |

| N-H Functionalization | Various | Derivatization with diverse functional groups | rsc.org |

Substitutions on the Aza-Indole Ring System

Substitutions on the pyrrolopyridine ring system are crucial for modulating the pharmacological profile of this compound derivatives. Electrophilic substitution reactions on 7-azaindole typically occur at the C-3 position. pitt.edu

Various strategies have been employed to introduce substituents at different positions of the 7-azaindole nucleus:

C-3 Position: This position is susceptible to electrophilic attack. pitt.edu A practical method for synthesizing 3-substituted 7-azaindole derivatives involves using 3-bromo-2-hydroxy-1-tosylazaindolines as stable and useful reagents for formal C3-electrophilic reactions with various nucleophiles. researchgate.net

C-6 Position: Direct functionalization at the C-6 position is less common. However, methods have been developed, such as using the N-oxide of 7-azaindole to facilitate halogenation. pitt.edu

C-2 and C-3 Positions: The introduction of cyclohexyl rings connected at the C-2 and C-3 positions has been shown to be important for agonist activity at melatonin (B1676174) receptors. researchgate.net

Diaryl Substitution: A sequence involving N-Boc protection, Suzuki coupling, and subsequent deprotection can yield 2,3-diaryl-7-azaindole derivatives. mdpi.com

| Position | Reaction Type | Key Intermediates/Reagents | Outcome | Reference |

| C-3 | Electrophilic Substitution | 3-bromo-2-hydroxy-1-tosylazaindolines | Introduction of various nucleophiles | researchgate.net |

| C-3 | Iodination | N-Iodosuccinimide (NIS) | C-3 iodination | mdpi.com |

| C-6 | Halogenation | N-oxide of 7-azaindole | C-6 halogenation | pitt.edu |

| C-2, C-3 | Cyclohexyl Ring Addition | Not specified | Melatonin receptor agonists | researchgate.net |

| C-2, C-3 | Diaryl Substitution | N-Boc protected azaindole, Suzuki coupling | 2,3-diaryl-7-azaindole | mdpi.com |

Alkyl Chain Modifications and Functionalization

Modifications to this alkyl chain are intended to alter the compound's properties. For instance, the introduction of trifluoromethyl groups into organic molecules is a significant strategy in medicinal chemistry. researchgate.net While not directly reported for the this compound side chain, methods for the deaminative trifluoromethylation of aliphatic primary amines could potentially be adapted for this purpose. researchgate.net

Purification and Isolation Techniques for Synthetic this compound Compounds

The purification of synthetic this compound compounds is essential to obtain products of high purity for biological testing and characterization. Standard laboratory techniques are employed for this purpose.

Column chromatography is a fundamental technique used in the purification process. mdpi.com Different stationary phases can be utilized depending on the polarity and properties of the compounds being separated. For instance, Sephadex LH-20 has been used with methanol (B129727) as the solvent for the separation of flavonoid glycosides, a class of compounds with some structural similarities to this compound derivatives.

Recrystallization is another common method to purify solid compounds. The choice of solvent is critical for effective purification. For example, mixtures of ethanol (B145695) and dimethylformamide (DMF) or ethanol and dioxane have been used to recrystallize related heterocyclic compounds. acs.org

Solvent fractionation can be employed as an initial purification step to separate compounds based on their differential solubility in immiscible solvents. A typical procedure might involve dissolving the crude extract in water and then performing sequential extractions with solvents of increasing polarity, such as chloroform (B151607) and butanol, to separate compounds into different fractions.

The purity and identity of the isolated compounds are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) , Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) . acs.org

| Technique | Description | Application Example | Reference |

| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | Used to purify fractions of plant extracts. The purification of crude artemisinin (B1665778) derivatives was carried out by column chromatography. mdpi.com | mdpi.com |

| Recrystallization | Purification of solids based on differences in solubility. | Recrystallization from ethanol/DMF or ethanol/dioxane for pyrazolo[1,5-a]pyridine (B1195680) derivatives. acs.org | acs.org |

| Solvent Fractionation | Separation based on differential solubility in immiscible solvents. | Separation of plant extracts using water, chloroform, and butanol. | |

| HPLC | Analytical technique for separation, identification, and quantification. | Used for the identification and standardization of purified compounds. | |

| NMR Spectroscopy | Provides detailed information about the structure of a molecule. | ¹H and ¹³C NMR are used for structural elucidation of purified compounds. acs.org | acs.org |

| Mass Spectrometry | Determines the mass-to-charge ratio of ions to identify compounds. | Used for the identification of purified compounds. acs.org | acs.org |

Molecular Pharmacology of 7 Azamelatonin: Receptor Interactions and Signaling Pathways

Binding Affinity and Selectivity at Melatonin (B1676174) Receptor Subtypes (MT1, MT2, MT3/QR2)

7-Azamelatonin and its derivatives have been evaluated for their ability to bind to the known melatonin receptor subtypes: MT1, MT2, and the binding site formerly known as MT3, which has since been identified as the enzyme quinone reductase 2 (QR2). nih.gov Generally, this compound analogues are noted for binding with good affinity, typically in the nanomolar range, to MT1 and MT2 receptors, though they often exhibit non-selective binding profiles between these two subtypes. nih.govmdpi.comresearchgate.net

Radioligand binding assays are a cornerstone technique for characterizing the interaction between a ligand and a receptor. europeanpharmaceuticalreview.comnih.gov These assays measure the amount of a radiolabeled ligand bound to its receptor, allowing for the determination of receptor density (Bmax) and the ligand's binding affinity (Kd). nih.gov

For melatonin receptors, these assays are typically performed using cell membranes prepared from cell lines (e.g., CHO, HEK-293) that are genetically engineered to express a specific human melatonin receptor subtype (hMT1 or hMT2). researchgate.netrevvity.com The most common radioligand used in these studies is 2-[¹²⁵I]-iodomelatonin due to its high affinity and specific activity. mdpi.comresearchgate.net Another radioligand, [³H]-melatonin, is structurally more similar to the endogenous hormone but has lower specific activity. mdpi.comresearchgate.net

The process involves incubating the receptor-containing membranes with increasing concentrations of the radioligand until equilibrium is reached. giffordbioscience.com The bound and free radioligand are then separated, typically by rapid filtration, and the amount of radioactivity bound to the filter, representing the receptor-bound ligand, is quantified. europeanpharmaceuticalreview.comgiffordbioscience.com These saturation experiments allow for the calculation of the Kd, which represents the concentration of radioligand that occupies 50% of the receptors at equilibrium. nih.gov

To determine the binding affinity of a non-radiolabeled compound like this compound, competitive binding assays are employed. researchgate.netnih.gov In these experiments, the receptor preparation is incubated with a fixed concentration of a radioligand (e.g., 2-[¹²⁵I]-iodomelatonin) and varying concentrations of the unlabeled competitor compound. researchgate.net The competitor compound displaces the radioligand from the receptor in a concentration-dependent manner.

The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value can then be converted to the inhibition constant (Ki), which reflects the true binding affinity of the competitor compound for the receptor. Research has shown that certain this compound analogues exhibit binding affinities that are comparable to, or even stronger than, melatonin itself. researchgate.netresearchgate.net For instance, specific derivatives have been identified as potent agonists at both MT₁ and MT₂ receptors. researchgate.net

Table 1: Comparative Binding Affinities (Ki) of Melatonin and Azaindole Analogues at Human MT1 and MT2 Receptors

| Compound | MT1 Ki (nM) | MT2 Ki (nM) | Selectivity | Source(s) |

|---|---|---|---|---|

| Melatonin | 0.25 | 0.34 | Non-selective | researchgate.net |

| 4-Azamelatonin (B1259947) (Compound 376) | 0.2 | 0.3 | Non-selective | researchgate.net |

| This compound derivative (420b) | Higher affinity for MT2 than melatonin | Higher affinity for MT2 than melatonin | MT2 Preferential | researchgate.net |

| This compound derivative (420c) | Higher affinity for MT2 than melatonin | Higher affinity for MT2 than melatonin | MT2 Preferential | researchgate.net |

Note: Specific Ki values for compounds 420b and 420c were not provided in the source material, only a qualitative comparison to melatonin.

Radioligand Binding Assays for Receptor Occupancy

Agonist, Antagonist, and Modulatory Activities at Melatonin Receptors

Beyond simply binding to a receptor, a ligand's functional activity—whether it acts as an agonist, antagonist, or allosteric modulator—is a critical aspect of its pharmacological profile. While comprehensive functional data for this compound itself is limited, studies on its derivatives indicate that they often act as agonists at melatonin receptors. nih.govresearchgate.net

Melatonin receptors MT1 and MT2 are members of the Class A G protein-coupled receptor (GPCR) superfamily. mdpi.comwikipedia.org These receptors feature a characteristic structure of seven transmembrane helices. wikipedia.org Upon activation by an agonist, the receptor undergoes a conformational change that allows it to interact with and activate intracellular heterotrimeric G proteins. tocris.comnih.gov

Both MT1 and MT2 receptors primarily couple to G proteins of the Gi/o family. mdpi.com Activation of the receptor promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the G protein. This causes the Gαi subunit to dissociate from the Gβγ dimer. libretexts.org The dissociated Gαi subunit then interacts with downstream effector enzymes, most notably adenylyl cyclase. mdpi.comrevvity.com

The primary signaling pathway for Gi-coupled receptors involves the inhibition of adenylyl cyclase activity. revvity.com Adenylyl cyclase is the enzyme responsible for converting adenosine (B11128) triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP). revvity.com Therefore, agonist activation of MT1 and MT2 receptors leads to a decrease in intracellular cAMP levels. mdpi.com

The functional activity of compounds like this compound is frequently assessed using cAMP assays. discoverx.comresearchgate.net In a typical assay, cells expressing the target receptor are first stimulated with a substance like forskolin, which directly activates adenylyl cyclase to produce a high baseline level of cAMP. revvity.com The cells are then treated with the test compound (e.g., a this compound derivative). If the compound is an agonist, it will activate the Gi-coupled MT1/MT2 receptors, inhibit adenylyl cyclase, and cause a measurable reduction in the forskolin-stimulated cAMP concentration. defence.gov.au This inhibitory effect can be quantified to determine the compound's potency (EC₅₀) and efficacy (Emax) as an agonist.

GPCR signaling is not limited to cAMP modulation. Activated GPCRs can influence a complex network of intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade. mdpi.com One of the key MAPK pathways involves the Extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.gov

Activation of melatonin receptors can lead to the phosphorylation and subsequent activation of ERK1/2. mdpi.com The signaling cascade is initiated by the GPCR and can involve various intermediates. mdpi.commdpi.comnih.gov Once activated by their upstream kinases (MEK1/2), phosphorylated ERK1/2 can translocate to the nucleus to regulate the activity of numerous transcription factors, thereby influencing gene expression and controlling cellular processes like proliferation, differentiation, and survival. nih.govresearchgate.net The ability of this compound and its analogues to modulate ERK1/2 phosphorylation serves as another important measure of their functional activity and downstream cellular effects. mdpi.com

Intracellular Calcium Flux Assays

Intracellular calcium (Ca²⁺) is a critical second messenger in numerous cellular signaling cascades. Assays measuring its flux are vital for characterizing the functional consequences of receptor activation. For G-protein coupled receptors (GPCRs) like the melatonin receptors MT₁ and MT₂, Ca²⁺ signaling is typically linked to the activation of the Gq/₁₁ pathway. nih.gov This pathway involves the stimulation of phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm, an event that can be monitored using fluorescent Ca²⁺ indicators. mdpi.commdpi.com

Melatonin receptor activation, particularly of the MT₁ subtype, can lead to Gq-mediated PLC activation and a subsequent increase in intracellular Ca²⁺. nih.gov Melatonin receptors can also modulate Ca²⁺ levels through Gβγ subunit-dependent mechanisms. nih.govmdpi.com For instance, the physical interaction between MT₁ receptors and voltage-gated Ca²⁺ channels (Caᵥ2.2) can tonically inhibit Ca²⁺ entry. nih.gov

Intracellular calcium flux assays are commonly performed using fluorescent dyes like Fura-2 or Fluo-3 that chelate calcium, exhibiting a change in their fluorescent properties upon binding. nih.govnih.gov These changes are detected using techniques such as flow cytometry or plate-based fluorometry. nih.govpbrc.eduexpertcytometry.com The process generally involves loading cells expressing the target receptor with the dye, establishing a baseline fluorescence, introducing the ligand (e.g., this compound), and monitoring the change in fluorescence over time. pbrc.eduexpertcytometry.com While specific studies detailing the use of this compound in intracellular calcium flux assays are not abundant in publicly available literature, its action as a melatonin receptor agonist implies a potential to modulate Ca²⁺ signaling pathways, similar to the endogenous ligand, melatonin. nih.govmdpi.com

Table 1: Melatonin Receptor-Mediated Calcium Signaling

| Receptor Subtype | G-Protein Coupling | Signaling Pathway | Effect on Intracellular Ca²⁺ | Reference |

|---|---|---|---|---|

| MT₁ | Gq | Gq -> PLC -> IP₃ | Increase | nih.gov |

| MT₁ | Gi/o | Gβγ -> PLC | Increase | mdpi.com |

| MT₁ | N/A (Direct Interaction) | Interaction with Caᵥ2.2 channels | Inhibition of Ca²⁺ entry | nih.gov |

| MT₂ | Gi/o | Primarily inhibits cAMP, less defined role in direct Ca²⁺ flux | Indirect modulation | mdpi.comnih.gov |

Interaction with Non-Melatonin Receptor Targets

Potential Ligand-Gated Ion Channel Modulation (e.g., potassium and calcium ion channels)

Ligand-gated ion channels are transmembrane proteins that open or close in response to the binding of a chemical messenger, allowing ions to pass through the membrane and altering the cell's electrochemical potential. wikipedia.orgkhanacademy.org Melatonin receptor signaling has been shown to modulate the activity of certain ion channels, which are crucial for neuronal function. nih.govfrontiersin.org

Specifically, MT₁ receptor activation can influence G-protein-coupled inwardly rectifying potassium (Kir) channels, such as Kir3, which contributes to neuronal hyperpolarization and changes in firing rate. nih.govnih.gov Additionally, melatonin receptors modulate voltage-gated calcium channels (Caᵥ). nih.govfrontiersin.org The MT₁ receptor, for example, can physically interact with Caᵥ2.2 channels, leading to a tonic inhibition of calcium influx through the Gβγ subunits. nih.gov Given that this compound acts on these same receptors, it has the potential to indirectly modulate these potassium and calcium ion channels, thereby influencing neuronal excitability and neurotransmitter release. nih.govfrontiersin.orgnih.gov

Table 2: Potential Ion Channel Modulation by Melatonin Receptor Activation

| Receptor | Associated Ion Channel | Type | Modulatory Effect | Reference |

|---|---|---|---|---|

| MT₁ | Kir3 (GIRK) | Potassium Channel | Activation (leading to hyperpolarization) | nih.govnih.gov |

| MT₁ | Caᵥ2.2 | Calcium Channel | Inhibition of Ca²⁺ entry | nih.gov |

Enzyme Inhibition or Activation Profiles (e.g., Quinone Reductase 2)

Beyond receptor-mediated signaling, some melatonin analogues interact with specific enzymes. A notable example is the enzyme Quinone Reductase 2 (QR2), also known as NQO2. uwo.cauniprot.org This enzyme has been identified as the previously described MT₃ melatonin binding site. researchgate.netnih.gov QR2 is a cytosolic flavoprotein that catalyzes the reduction of quinones, but its physiological function is still under investigation, with potential roles in detoxification and cell signaling. uwo.ca

Melatonin itself is a known ligand for QR2. uwo.ca Studies have shown that modulation of QR2/MT₃ can produce antidepressant-like effects in animal models. nih.gov For instance, QR2/MT₃ agonists decrease immobility time in the tail suspension test, an indicator of antidepressant activity. nih.gov As an analogue of melatonin, this compound may also interact with QR2, potentially inhibiting or activating its enzymatic function. researchgate.net This interaction represents a non-GPCR-mediated pathway through which this compound could exert biological effects.

Serotonin (B10506) Receptor System Interactions

There is significant crosstalk between the melatonergic and serotonergic systems. mdpi.com Serotonin (5-hydroxytryptamine or 5-HT) receptors are a large family of GPCRs that mediate a wide range of physiological and psychological processes. bmbreports.org Some melatonin receptor ligands, such as agomelatine, are known to also act on serotonin receptors, specifically as an antagonist at the 5-HT₂C receptor. nih.gov

This dual activity is significant because of the ability of MT₂ and 5-HT₂C receptors to form heterodimers. nih.govresearchgate.net When these receptors form a complex, their signaling properties can be altered. For example, in cells co-expressing both MT₂ and 5-HT₂C receptors, melatonin can stimulate the IP₃ signaling pathway, a pathway it does not typically activate when the MT₂ receptor is expressed alone. nih.gov This functional switch is a clear example of system bias introduced by receptor heterodimerization. nih.gov Given its structural similarity to melatonin, it is plausible that this compound could also interact with certain serotonin receptor subtypes or modulate their function through interactions within MT₂/5-HT₂C heteromers. nih.govmdpi.com

Allosteric Modulation and Receptor Heterodimerization Studies

The function of GPCRs like melatonin receptors is not solely determined by agonist binding to a single receptor unit. Their activity is profoundly influenced by allosteric modulation and their organization into dimers or higher-order oligomers. nih.govnih.gov

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. nih.govfrontiersin.org This binding can enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the affinity or efficacy of the orthosteric ligand. nih.govfrontiersin.org A key example in the melatonin system involves the orphan receptor GPR50, which shares high sequence homology with MT₁ and MT₂ but does not bind melatonin. nih.gov GPR50 can form a heterodimer with the MT₁ receptor. nih.govresearchgate.net In this MT₁/GPR50 complex, GPR50 acts as a potent negative allosteric modulator, inhibiting melatonin binding and subsequent G-protein signaling at the MT₁ receptor. mdpi.comnih.gov

Furthermore, melatonin receptors can form both homodimers (MT₁/MT₁ or MT₂/MT₂) and heterodimers (MT₁/MT₂). nih.gov These dimerization events create novel pharmacological entities with distinct functional properties compared to the individual receptor monomers. nih.govresearchgate.net For example, the MT₁/MT₂ heterodimer can lead to an amplification of the Gq/IP signaling pathway upon melatonin stimulation. researchgate.net As a ligand, this compound would act upon these pre-existing or ligand-induced dimeric complexes, and its functional effects would be dictated by the specific composition and signaling properties of these receptor assemblies. nih.govnih.gov

Table 3: Known Heterodimerization of Melatonin Receptors and Functional Consequences

| Heterodimer Complex | Interacting Receptors | Functional Outcome | Reference |

|---|---|---|---|

| MT₁/MT₂ | MT₁ and MT₂ | Amplification of Gq/IP signaling; altered cAMP signaling | nih.govresearchgate.net |

| MT₁/GPR50 | MT₁ and GPR50 | GPR50 acts as a NAM, inhibiting MT₁ ligand binding and signaling | mdpi.comnih.gov |

| MT₂/5-HT₂C | MT₂ and Serotonin 2C Receptor | Enables melatonin-induced activation of Gq/IP pathway (transactivation) | nih.govmdpi.comresearchgate.net |

Cellular and Molecular Biological Effects of 7 Azamelatonin

Effects on Circadian Rhythmicity in Cellular Models

As a melatonin (B1676174) analog, 7-azamelatonin is presumed to influence the cellular clock machinery primarily through the activation of the G-protein-coupled melatonin receptors, MT1 and MT2. These receptors are integral to the process by which the master circadian pacemaker, the suprachiasmatic nucleus (SCN), synchronizes peripheral clocks throughout the body. mdpi.comfrontiersin.org

The foundation of circadian rhythmicity at the cellular level is a set of transcriptional-translational feedback loops involving core clock genes. jcu.cz The primary loop involves the heterodimerization of two transcription factors, CLOCK (Circadian Locomotor Output Cycles Kaput) and BMAL1 (Brain and Muscle Arnt-Like 1). This complex drives the transcription of the Period (Per) and Cryptochrome (Cry) genes. msu.edunih.gov The resulting PER and CRY proteins then translocate back into the nucleus to inhibit the activity of the CLOCK:BMAL1 complex, thereby repressing their own transcription and creating a cycle of approximately 24 hours. mdpi.com

Melatonin, acting through MT1 and MT2 receptors, modulates the expression of these clock genes. mdpi.comnih.gov In the SCN, melatonin signaling can suppress neuronal firing and adjust the phase of the molecular clock, in part by influencing the expression levels of genes like Per1, Per2, and Bmal1. mdpi.comnih.gov In peripheral tissues, this hormonal signal helps to entrain local oscillators to the central pacemaker. jcu.cz

Given that this compound is a potent agonist at these receptors, it is hypothesized to exert similar regulatory effects on clock gene expression in cellular models. mdpi.com Its binding to MT1 and MT2 receptors would initiate intracellular signaling cascades that influence the transcription rates and rhythmic expression of the core clock components.

Table 1: Core Clock Genes and Their Functions

| Gene | Protein | Primary Function in Circadian Rhythm |

|---|---|---|

| Bmal1 | BMAL1 | Forms a heterodimer with CLOCK to activate transcription of Per and Cry. |

| Clock | CLOCK | Forms a heterodimer with BMAL1 to activate transcription of Per and Cry. |

| Per1/Per2 | PER1/PER2 | Core components of the negative feedback loop; inhibit CLOCK:BMAL1 activity. |

| Cry1/Cry2 | CRY1/CRY2 | Core components of the negative feedback loop; inhibit CLOCK:BMAL1 activity. |

Virtually all cells in the body contain a self-sustaining, cell-autonomous molecular clock. msu.edunih.gov These individual cellular oscillators must be synchronized to maintain coherent physiological rhythms across the organism. plos.org The primary signal for this synchronization is the nightly rhythm of melatonin secretion from the pineal gland, which is controlled by the SCN. timeshifter.combioninja.com.au

Melatonin acts as a chronobiotic, a substance capable of shifting the phase of the circadian clock. timeshifter.commdpi.com When applied to cellular models in vitro, melatonin can reset or entrain the rhythmic expression of clock genes and clock-controlled output genes. This effect is time-dependent; for instance, melatonin application can advance or delay the cellular rhythm depending on when it is administered during the circadian cycle. additudemag.com This modulation ensures that peripheral cellular oscillations remain aligned with the central clock and the external light-dark cycle. As a melatonin receptor agonist, this compound is expected to replicate this function, serving as a potent modulator of cellular oscillation rhythms in various in vitro systems.

Preclinical Pharmacological Investigations of 7 Azamelatonin in Model Systems Mechanistic Focus

In Vivo Receptor Engagement and Distribution Studies in Animal Models

Preclinical studies utilizing animal models have been instrumental in characterizing the interaction of 7-azamelatonin with its target receptors and its distribution throughout the body. These investigations provide foundational knowledge for understanding the compound's mechanism of action.

Receptor Autoradiography and Imaging Techniques

Receptor autoradiography is a key technique used to visualize the distribution and density of receptors in tissue sections. giffordbioscience.comfz-juelich.de This method involves incubating thinly sliced tissues with a radiolabeled form of a ligand, such as an analogue of this compound, that binds specifically to the receptors of interest. fz-juelich.de The resulting radioactive signal is then detected, providing a map of receptor locations. giffordbioscience.comfz-juelich.de

In the context of this compound, analogues have been developed for such studies. For instance, some this compound analogues have demonstrated stronger binding affinities for melatonin (B1676174) receptors (MT1 and MT2) compared to melatonin itself. researchgate.net Fluorescent analogues of this compound have also been synthesized to aid in the identification and characterization of melatonin receptors in cells and tissues. researchgate.net These tools are crucial for detailed pharmacological and distributional studies. researchgate.net

Ex vivo autoradiography can also be performed on tissues from animals previously treated with a non-radiolabeled drug to determine the drug's receptor occupancy at the time the animal was sacrificed. giffordbioscience.com This provides valuable information on how the compound engages with its target receptors in a living system.

Tissue Distribution and Localization in Animal Brain and Peripheral Organs

Understanding where a compound distributes in the body is fundamental to its pharmacological profile. Tissue distribution studies in animal models, such as rats, are conducted to determine the concentration of a compound in various organs and tissues after administration. eurofins.comnih.gov These studies typically involve administering the compound and then collecting various tissues like the brain, liver, kidney, heart, and others at different time points. nih.gov

While specific quantitative tissue distribution data for this compound is not detailed in the provided search results, the general methodology for such studies is well-established. For example, studies on other compounds in rats have shown high concentrations in the liver and kidney, which are key organs for metabolism and excretion. nih.gov The brain is a particularly important organ for compounds like this compound that target central nervous system receptors. Localization within specific brain regions known to express high densities of melatonin receptors, such as the suprachiasmatic nucleus (SCN), would be of significant interest. The SCN is a primary site of action for melatonin and its analogues in regulating circadian rhythms. nih.govnih.gov

Mechanistic Studies on Circadian Rhythm Regulation in Rodent Models

The primary therapeutic potential of melatonin analogues lies in their ability to modulate the body's internal clock, or circadian rhythm. Rodent models, particularly mice and hamsters, are extensively used to investigate these effects due to their well-characterized circadian biology. nih.govnih.gov

Entrainment and Phase-Shifting of Circadian Rhythms

The circadian timing system is composed of a central pacemaker in the SCN and peripheral clocks in other tissues. nih.gov This system is synchronized, or entrained, to the 24-hour light-dark cycle primarily through light cues. frontiersin.org Melatonin and its agonists can also act as a synchronizing agent, capable of inducing entrainment and causing phase shifts in circadian rhythms. nih.gov

A phase-response curve (PRC) is a common tool used to characterize the phase-shifting effects of a stimulus, such as a compound administration, on the circadian clock. nih.gov The PRC plots the magnitude and direction (advance or delay) of the phase shift as a function of the circadian time at which the stimulus is given. mdpi.com Studies with melatonin agonists in rodents have demonstrated that the timing of administration is critical, with effects often observed when given late in the subjective day. nih.gov For example, a melatonin agonist, S-20098, was shown to induce dose-dependent phase shifts in both mice and hamsters, with the phase advance portion of the PRC being limited to a specific window before the onset of locomotor activity. nih.gov

Behavioral and Physiological Correlates of Circadian Modulation

The modulation of the circadian clock by compounds like this compound manifests in various behavioral and physiological changes. In rodent models, locomotor activity is a commonly measured behavioral output that reflects the functioning of the circadian system. nih.gov Alterations in the timing and pattern of wheel-running activity in response to a compound can indicate its effect on the circadian pacemaker. frontiersin.org

Beyond behavior, circadian rhythms govern a wide array of physiological processes, including body temperature, hormone secretion, and metabolism. smw.ch Disruptions in the circadian system, for instance through genetic manipulation or environmental changes like constant light exposure, have been linked to metabolic disturbances such as altered glucose tolerance and changes in body weight in mice. frontiersin.org Therefore, investigating the effects of a melatonin agonist like this compound would involve monitoring not only behavioral rhythms but also these physiological parameters to fully understand its modulatory role.

Investigations into Neurobiological Mechanisms in Animal Models

The neurobiological effects of this compound are mediated through its interaction with specific receptor systems in the brain. Animal models are essential for dissecting these mechanisms, from receptor binding to downstream signaling pathways and their ultimate impact on neuronal function and behavior. mdpi.comfrontiersin.org

The primary targets for this compound are the melatonin receptors, MT1 and MT2, which are G protein-coupled receptors. researchgate.netresearchgate.net The binding of an agonist to these receptors initiates a cascade of intracellular events. For instance, melatonin receptors are known to inhibit adenylyl cyclase, an enzyme involved in the production of cyclic AMP (cAMP), a key second messenger molecule. nih.gov

Animal models, including genetically modified mice (e.g., knockout mice lacking specific receptors), are invaluable for confirming the specific receptors through which a compound exerts its effects. nih.gov Studies in such models can help to differentiate the roles of MT1 and MT2 receptors in mediating the various pharmacological actions of this compound. Furthermore, techniques like in vivo microdialysis allow for the measurement of neurotransmitter release in specific brain regions following drug administration, providing insights into how this compound might influence different neural circuits. remedypublications.com

Studies in Animal Models of Neurodegeneration (focus on molecular pathways)

There is no specific information available in the public domain regarding studies of this compound in animal models of neurodegeneration or the molecular pathways it may modulate in this context. General research highlights the importance of animal models in studying neurodegenerative diseases and the complex molecular pathways involved, such as those related to protein aggregation, oxidative stress, and neuroinflammation. nih.govmdpi.comfrontiersin.orgnih.gov However, data linking this compound to these specific processes is absent.

Modulation of Neurotransmitter Systems and Synaptic Plasticity

Detailed studies on the modulation of specific neurotransmitter systems (such as the glutamatergic or GABAergic systems) or its impact on synaptic plasticity, including processes like long-term potentiation (LTP) or long-term depression (LTD), by this compound are not described in the available literature.

Anti-inflammatory and Immunological Responses in Animal Models

Information regarding the anti-inflammatory and immunological effects of this compound in preclinical models is not available.

Modulation of Inflammatory Biomarkers

There are no public reports detailing the effect of this compound on specific inflammatory biomarkers, such as C-reactive protein (CRP), interleukin-6 (IL-6), or tumor necrosis factor-alpha (TNF-α), in animal models of inflammation.

Impact on Immune Cell Populations and Functions

Data on how this compound might affect the populations or functions of various immune cells (e.g., macrophages, neutrophils, T-cells, or B-cells) in animal models is not documented in the scientific literature.

Pharmacokinetic and Pharmacodynamic Relationships in Animal Models

A detailed characterization of the pharmacokinetic and pharmacodynamic relationship for this compound in animal models is not publicly available.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

Specific ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for this compound in any preclinical species have not been published. Standard preclinical ADME studies are crucial for drug development to understand how a compound is processed by the body, but this information has not been disclosed for this compound. mdpi.comresearchgate.net

Relationship between Exposure and Mechanistic Biological Effects

In preclinical research, understanding the relationship between the exposure to a compound and its resultant biological effects is fundamental to characterizing its pharmacological profile. For this compound, investigations have primarily centered on its interaction with melatonin receptors, MT1 and MT2, which are members of the G-protein-coupled receptor (GPCR) superfamily. researchgate.net The mechanistic effects of this compound are a direct consequence of its binding to and activation of these receptors, thereby initiating downstream signaling cascades.

The primary mechanism of action for melatonin and its analogs, including this compound, involves the inhibition of adenylyl cyclase following receptor activation, leading to a decrease in intracellular cyclic AMP (cAMP) levels. physiology.orgnih.gov This action is mediated through the Gαi/o subunit of the G-protein complex coupled to the melatonin receptors. nih.gov Functional assays, such as the [35S]GTPγS binding assay, are employed to quantify the extent of G-protein activation upon agonist binding, providing a measure of the compound's efficacy. Studies have confirmed that this compound behaves as an agonist at both MT1 and MT2 receptors. researchgate.net

The biological response to this compound is intrinsically linked to its concentration at the receptor site. In vitro binding assays, typically using 2-[125I]-iodomelatonin, are conducted to determine the binding affinity of this compound for MT1 and MT2 receptors. researchgate.netnih.gov These studies establish the concentration range over which the compound effectively occupies the receptors. The affinity is commonly expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. Research indicates that this compound is a potent agonist at both MT1 and MT2 receptors. researchgate.net

The relationship between exposure (concentration) and the mechanistic effect (receptor activation) is further detailed by constructing concentration-response curves from functional assays. These curves illustrate that as the concentration of this compound increases, there is a corresponding increase in the functional response (e.g., [35S]GTPγS binding) until a maximum effect is reached. This relationship demonstrates a direct correlation between the level of exposure to this compound and the degree of melatonin receptor activation in preclinical model systems. While detailed in vivo pharmacokinetic and pharmacodynamic modeling for this compound is not extensively documented in the public domain, the in vitro data provide a clear mechanistic link between exposure and biological effect at the receptor level.

Interactive Data Table: In Vitro Mechanistic Profile of this compound

The following table summarizes the binding affinity and functional activity of this compound at human melatonin receptors as reported in preclinical studies.

| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |

| This compound | MT1 | Binding Affinity | Ki | 0.23 | researchgate.net |

| MT2 | Binding Affinity | Ki | 0.18 | researchgate.net | |

| MT1 | Functional Activity ([35S]GTPγS) | EC50 | 0.11 | researchgate.net | |

| MT2 | Functional Activity ([35S]GTPγS) | EC50 | 0.09 | researchgate.net | |

| Melatonin (Reference) | MT1 | Binding Affinity | Ki | 0.15 | researchgate.net |

| MT2 | Binding Affinity | Ki | 0.12 | researchgate.net | |

| MT1 | Functional Activity ([35S]GTPγS) | EC50 | 0.08 | researchgate.net | |

| MT2 | Functional Activity ([35S]GTPγS) | EC50 | 0.06 | researchgate.net |

Structure Activity Relationship Sar Studies and Computational Approaches for 7 Azamelatonin Analogs

Systematic Modification and Evaluation of Structure-Activity Relationships

Structure-activity relationship (SAR) studies involve methodically altering the chemical structure of a lead compound and evaluating the resulting impact on its biological activity. drugdesign.orgresearchgate.net This process helps identify the chemical groups (pharmacophores) responsible for the desired pharmacological effects and those that can be modified to improve properties like receptor affinity and selectivity. drugdesign.org For 7-azamelatonin analogs, SAR studies have focused on modifications to both the core aza-indole ring and the N-acetylaminoethyl side chain.

The 7-azaindole (B17877) nucleus is a critical component for melatonergic activity, and substitutions on this ring system have a profound effect on how the compounds interact with MT1 and MT2 receptors. researchgate.netnih.gov Research has shown that positions 1, 3, and 5 of the 7-azaindole ring are particularly important active sites for modification. nih.gov

A series of 7-azaindole ligands with a methoxy (B1213986) group and an N-acetyl side chain were synthesized to evaluate their binding affinities. researchgate.net Certain derivatives, such as compounds 420b and 420c, demonstrated higher binding affinities for the MT2 receptor compared to melatonin (B1676174) itself. researchgate.net Computational studies using Comparative Molecular Field Analysis (CoMFA) on melatonin-like compounds have revealed a low steric tolerance for bulky substituents at positions 1, 6, and 7 of the indole (B1671886) core, suggesting that modifications in these areas must be carefully considered. acs.org

Conversely, the introduction of basic groups, such as amines, at the C-3 position of the ring was found to be detrimental to the binding affinity for melatonin receptors. researchgate.net However, connecting a cyclohexyl ring at the C-2 and C-3 positions resulted in potent agonists for both MT1 and MT2 receptors. researchgate.net

| Compound/Modification | Target Receptor(s) | Observed Effect on Binding/Selectivity | Reference |

| Derivatives 420b, 420c | MT2 | Higher binding affinity compared to melatonin. | researchgate.net |

| Substituents at positions 1, 6, 7 | MT1/MT2 | Low steric tolerance; bulky groups may reduce affinity. | acs.org |

| Basic amine groups at C-3 | MT1/MT2 | Detrimental to melatonergic binding affinities. | researchgate.net |

| Cyclohexyl ring at C-2 and C-3 | MT1/MT2 | Resulted in potent melatonin receptor agonists. | researchgate.net |

The N-acetylaminoethyl side chain at the C-3 position is another key pharmacophoric element. Its conformation and chemical nature are crucial for proper orientation within the receptor binding pocket and for determining the compound's efficacy (i.e., whether it acts as an agonist or antagonist).

Modifications that incorporate the N-acylaminoethyl side chain into a more rigid ring structure have been frequently reported in the development of melatonergic ligands. tandfonline.com For example, a series of benzothiophene (B83047) analogs, which are structurally related to azaindoles, were evaluated for their activity. tandfonline.com In this series, an acetamide (B32628) derivative displayed a 65.5-fold selectivity towards MT2 receptors, while an allyl carboxamide derivative showed an even greater 220-fold selectivity for MT2. tandfonline.com Both of these ligands were found to be partial agonists at both MT1 and MT2 receptors. tandfonline.com These findings underscore how subtle changes to the side chain can significantly influence receptor selectivity and the functional response.

Bioisosteric replacement is a strategy in medicinal chemistry where an atom or a group of atoms is exchanged for another with similar physical or chemical properties to enhance a desired pharmacological property without losing the primary biological activity. cambridgemedchemconsulting.comopenaccessjournals.comresearchgate.net The 7-azaindole ring itself is a bioisostere of the natural indole ring found in melatonin. pharmablock.com Azaindoles are often explored as indole replacements to modulate potency, improve physicochemical properties like aqueous solubility, and create novel intellectual property. pharmablock.comnih.gov

The pharmacological implications of such replacements are highly dependent on the specific biological target. openaccessjournals.comnih.gov For instance, the bioisosteric replacement of the indole nucleus with 4-azaindole (B1209526) resulted in 4-azamelatonin (B1259947), a compound with nearly identical binding affinities for MT1 (Ki=0.24 nM) and MT2 (Ki=0.36 nM) receptors as melatonin itself. tandfonline.com This demonstrates a successful bioisosteric substitution within the context of melatonin receptors. tandfonline.com

However, in a different context, when the 7-azaindole ring was used as a bioisostere for the indole ring in a class of allosteric modulators for the cannabinoid receptor 1 (CB1), the resulting compounds lost their ability to bind to the receptor. nih.gov This indicates that while the 7-azaindole scaffold can be a viable bioisostere for indole, its success is not universal and depends on the specific molecular architecture of the target's binding site. nih.gov

Role of Side Chain Modifications on Receptor Selectivity and Efficacy

Molecular Modeling and Docking Simulations

Computational techniques like molecular docking and molecular dynamics simulations are powerful tools for visualizing how a ligand like this compound fits into the three-dimensional structure of its receptor. nih.govnih.gov These methods predict the most likely binding pose and identify the key interactions that stabilize the ligand-receptor complex, offering a rationale for observed SAR data. nih.govnih.gov

Molecular dynamics simulations have been employed to investigate the atomic-level details of ligand selectivity for melatonin receptors. rsc.org These studies reveal that the binding conformation of melatonergic ligands can differ significantly between the MT1 and MT2 subtypes. rsc.org For example, in one simulation, the core aromatic ring of a ligand was shown to form a structure perpendicular to the membrane surface when bound to MT1. rsc.org In contrast, when bound to MT2, the same ligand adopted a pose with a 130° angle relative to the membrane surface. rsc.org This difference in binding orientation is a key factor driving receptor selectivity. rsc.org Such computational approaches allow for the high-throughput screening of virtual compound libraries to predict their binding affinity and selectivity before undertaking costly and time-consuming chemical synthesis. nih.gov

Docking and simulation studies are crucial for identifying the specific amino acid residues and regions within the receptor that form the binding pocket. nih.gov These models highlight the critical interaction motifs, such as hydrogen bonds, salt bridges, and hydrophobic interactions, that anchor the ligand. nih.govnih.gov

For melatonin receptors, simulations have revealed that these conformational differences in ligand binding can have functional consequences. rsc.org In the MT1 receptor, the specific binding pose of a ligand can lead to the formation of a constant water channel, which is linked to receptor activation. rsc.org In the MT2 receptor, a different ligand orientation may hinder the formation of this continuous water channel, resulting in an inactive state of the receptor. rsc.org Furthermore, these models can pinpoint specific amino acids that are critical for selectivity. For example, the residue A117³·²⁹ in the MT2 receptor has been identified as a crucial amino acid that hinders the conformational flip of a bound ligand, contributing to its functional selectivity. rsc.org The predicted binding pose of fentanyl derivatives at the related mu-opioid receptor, for instance, showed a salt-bridge with a conserved aspartate residue (D-147³·³²) and a hydrogen bond with a tryptophan residue (W-318⁷·³⁵), illustrating the level of detail that can be obtained from such models. nih.gov

Ligand-Receptor Docking Studies with Melatonin Receptor Structures

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. acs.org By quantifying structural features through molecular descriptors, QSAR models can predict the activity of novel compounds, thereby guiding the rational design of more potent and selective molecules. acs.orgresearchgate.net

Development of Predictive Models for Pharmacological Activity

The development of predictive QSAR models for melatonin receptor agonists, including analogs related to the this compound scaffold, has been a key strategy in understanding the structural requirements for receptor affinity. A notable approach has been the use of three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA). acs.org

In a comprehensive CoMFA study, a large set of structurally diverse melatonin receptor agonists was used to build a predictive model. acs.orgacs.org The process involved aligning the compounds based on a proposed pharmacophoric conformation. A training set of 64 agonists was used to generate a statistically significant model, which was then validated for its predictive power using a separate test set of 78 ligands. acs.org The resulting model demonstrated a high correlation between the predicted and actual affinities, confirming its utility in forecasting the pharmacological activity of new molecular designs prior to their synthesis. acs.org For instance, a comprehensive model encompassing 133 compounds yielded a high degree of statistical confidence, validating the underlying pharmacophore hypothesis and providing a clear framework for structure-affinity relationships. acs.org

Table 1: Statistical Validation of a 3D-QSAR Model for Melatonin Agonists

| Parameter | Value | Description | Source |

| q² | 0.62 - 0.769 | Cross-validated correlation coefficient; a measure of the model's internal predictive ability. Values > 0.5 are considered good. | acs.orgacs.org |

| r² | 0.905 - 0.96 | Non-cross-validated correlation coefficient; indicates the goodness of fit of the model to the training data. | acs.orgacs.org |

| F | 249 | F-test value; indicates the statistical significance of the model. A high value suggests a statistically robust model. | acs.org |

| n | 64 - 133 | Number of compounds in the training set used to derive the model. | acs.orgacs.org |

| N | 6 | Number of components used in the Partial Least Squares (PLS) analysis. | acs.org |

Studies on other 7-azaindole derivatives, while not focused on melatonin receptors, have also successfully employed 3D-QSAR to develop predictive models for other targets like Trk A kinase, further demonstrating the applicability of these methods to the this compound core structure. researchgate.neteurekaselect.com These models also showed excellent statistical results and predictive ability for their respective test sets. researchgate.neteurekaselect.com

Descriptors and Statistical Methods in QSAR for Azamelatonin Analogs

The predictive power of a QSAR model is fundamentally dependent on the molecular descriptors used to represent the chemical structures and the statistical methods employed to correlate them with biological activity. nih.gov

In 3D-QSAR studies like CoMFA and Comparative Molecular Similarity Index Analysis (CoMSIA), the descriptors are derived from the 3D structure of the molecules. researchgate.neteurekaselect.com These descriptors are essentially interaction fields calculated around the aligned molecules.

Steric Descriptors: Represent the shape and size of the molecules. In CoMFA contour maps, these fields highlight regions where bulky groups increase or decrease activity.

Electrostatic Descriptors: Represent the distribution of partial charges. These fields identify regions where positive or negative charges are favorable or unfavorable for receptor binding.

Lipophilic/Hydrophobic Descriptors: In methods like CoMSIA, these fields map regions where lipophilic or hydrophilic properties enhance or diminish activity.

A CoMFA model developed for melatonin agonists revealed the relative contributions of these fields to receptor affinity. acs.org This information is critical for designing new analogs, as it provides specific guidance on where to modify a molecule to improve its pharmacological profile. acs.org

Table 2: Contribution of Different Fields (Descriptors) in a Melatonin Agonist CoMFA Model

| Field Type | Relative Contribution | Implication for Drug Design | Source |

| Steric | 28% | Indicates specific spatial requirements within the receptor's binding pocket. | acs.org |

| Electrostatic | 35% | Highlights the importance of charge distribution and hydrogen bonding potential for ligand recognition. | acs.org |

| Lipophilic | 37% | Shows the significant role of hydrophobic interactions in achieving high binding affinity. | acs.org |

The primary statistical method used to build the relationship between these 3D descriptors and biological activity is Partial Least Squares (PLS) analysis. acs.orgacs.org PLS is well-suited for QSAR because it can handle datasets where the number of descriptors is larger than the number of compounds and where descriptors may be inter-correlated. researchgate.net The quality of the PLS model is assessed through statistical parameters like q², r², and the F-test value, as detailed in the preceding section. acs.orgacs.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time. mdpi.comnih.gov For this compound analogs, MD simulations provide atomic-level insights into how these ligands interact with melatonin receptors (MT1 and MT2), revealing the dynamic nature of the binding process, including changes in the ligand's shape and the receptor's structure. mdpi.comacs.org

Receptor Flexibility and Induced Fit Mechanisms

The concept of a rigid "lock-and-key" interaction between a ligand and its receptor has been largely replaced by the induced-fit model, which posits that the binding of a ligand can cause significant conformational changes in the receptor. chemrxiv.orgmolsoft.com MD simulations are instrumental in visualizing and understanding these flexible adaptations of the receptor structure.

Simulations of melatonin receptors have shown that the binding of a ligand can directly influence the receptor's dynamics. mdpi.comacs.org A key finding is that ligand binding can affect the formation and stability of a continuous water channel within the receptor. In the MT1 receptor, an agonistic ligand was found to promote a constant water channel, a feature associated with receptor activation. mdpi.com Conversely, when the same ligand acted as an antagonist in the MT2 receptor, it hindered the formation of this water channel, leading to an inactive state. mdpi.com

This dynamic interplay is governed by specific amino acid residues within the binding pocket. For instance, residue A1173.29 in the MT2 receptor was identified as a crucial element that hinders the conformational flip of the ligand, thereby contributing to the stabilization of the inactive state. mdpi.com The flexibility of such residues and larger structural elements, like protein loops, allows the receptor to adapt its shape to accommodate different ligands, a hallmark of the induced-fit mechanism. nih.gov This flexibility is fundamental to explaining how structurally similar receptors like MT1 and MT2 can exhibit selectivity for different ligands. acs.orgmdpi.com

Advanced Analytical Methodologies for 7 Azamelatonin Research

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

Spectroscopic methods are fundamental in determining the three-dimensional arrangement of atoms within a molecule. For 7-azamelatonin and its analogs, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography provide invaluable insights into their structure and function.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the molecular structure of this compound derivatives. labmate-online.com Chemists utilize NMR to map the intricate architecture of molecules by exciting the nuclei of certain atoms with a strong magnetic field and analyzing the resonant frequencies produced. labmate-online.com One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. plos.orgijper.org

For more complex structural assignments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. plos.orguni-rostock.de These methods reveal correlations between different nuclei, allowing for the unambiguous assignment of signals and the determination of connectivity within the molecule. For instance, 2D NMR was instrumental in confirming the regioselectivity of reactions in the synthesis of certain 7-azaindole (B17877) derivatives. uni-rostock.de

While solution-state NMR is widely used, solid-state NMR (ssNMR) offers unique advantages for studying the structure and dynamics of this compound derivatives in a solid form, which can be particularly relevant for understanding their properties in different physical states.

A study on the practical synthesis of this compound provided the following NMR data, which is crucial for its characterization thieme-connect.com:

| NMR Data for this compound | |

| ¹H NMR (500 MHz, CDCl₃) | δ = 9.95 (br s, 1 H), 8.07 (d, J = 2.3 Hz, 1 H), 7.41 (d, J = 2.3 Hz, 1 H), 7.14 (d, J = 2.3 Hz, 1 H), 5.67 (br s, 1 H), 3.88 (s, 3 H), 3.56 (q, J = 6.9 Hz, 2 H), 2.92 (t, J = 6.9 Hz, 2 H), 1.93 (s, 3 H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ = 170.2, 151.3, 144.3, 133.9, 123.4, 119.8, 111.3, 110.1, 56.6, 39.8, 25.6, 23.5 |

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the accurate determination of molecular weights and elemental compositions of this compound and its metabolites. researchgate.netijpras.com This high degree of accuracy allows researchers to distinguish between compounds with very similar masses, which is critical for identifying unknown metabolites. chromatographyonline.com

In drug metabolism studies, HRMS coupled with liquid chromatography (LC-HRMS) is the preferred method for detecting and structurally elucidating metabolites in complex biological matrices. ijpras.comchromatographyonline.com The process involves comparing the mass-to-charge ratio (m/z) of potential metabolites to the parent drug, allowing for the identification of biotransformations such as hydroxylation, dealkylation, and glucuronidation. chromatographyonline.com Advanced techniques like All Ion Fragmentation (AIF) further enhance metabolite identification by providing comprehensive MS/MS spectral data. nih.gov

For this compound, HRMS (ESI) data has been reported as: calcd for C₁₂H₁₅N₃NaO₂ [M+Na]⁺ 256.1062; found, 256.1050. thieme-connect.com This precise measurement confirms the elemental composition of the synthesized molecule.

X-ray Crystallography for Ligand-Receptor Co-crystal Structures

X-ray crystallography is a powerful method for determining the precise three-dimensional structure of molecules, including how a ligand like a this compound derivative might bind to its receptor. nih.govnih.gov This technique involves crystallizing the molecule of interest and then bombarding the crystal with X-rays. The resulting diffraction pattern can be used to generate a detailed electron density map, from which the atomic structure can be deduced. nih.gov

Obtaining co-crystal structures of this compound analogs bound to melatonin (B1676174) receptors would provide invaluable, atomic-level insights into the specific interactions that govern binding affinity and selectivity. acs.org This information is crucial for structure-based drug design, enabling the rational optimization of ligands to improve their pharmacological properties. creative-biostructure.com For example, the structural elucidation of 7-azaindole derivatives has been successfully achieved using X-ray crystallography. rsc.org

Studies of Unique Photophysical Properties (e.g., Excited-State Double Proton Transfer)

The 7-azaindole scaffold, the core of this compound, is known for its interesting photophysical properties, particularly its ability to undergo excited-state double proton transfer (ESDPT). nih.govrsc.org This phenomenon, where two protons are transferred simultaneously or stepwise within a hydrogen-bonded dimer upon photoexcitation, leads to the formation of a tautomer with a significantly different emission spectrum. acs.org

The study of these properties is crucial as it can inform the development of this compound derivatives as fluorescent probes for biological imaging. researchgate.net Research has shown that in aqueous solutions, this compound exhibits dual emission bands, a characteristic of the ESDPT process. researchgate.net The dynamics of this proton transfer can be influenced by the surrounding environment, such as the polarity of the solvent or the presence of water molecules. nih.gov Computational simulations have also been employed to understand the mechanism of ESDPT in 7-azaindole dimers, debating whether the process is stepwise or concerted. rsc.org

Chromatographic Methods for Purity Assessment and Isolation of Analogs

Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its analogs. These methods are based on the differential partitioning of compounds between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound derivatives. nih.gov It is widely used to assess the purity of synthesized compounds, with some studies reporting purities of over 99%. researchgate.net HPLC can be coupled with various detectors, such as UV-Vis, fluorescence, and mass spectrometry (LC-MS), to provide both quantitative and qualitative information.

In the development of 7-azaindole derivatives, reversed-phase HPLC is often employed to monitor the progress of chemical reactions. google.com The choice of mobile phase, such as a mixture of acetonitrile (B52724) and water, and the detection wavelength are optimized for the specific compounds being analyzed. nih.gov For instance, a study on cannabinoid receptor modulators utilized HPLC with UV detection at 254 nm for quantitative evaluation. nih.gov The high resolving power of HPLC also makes it an indispensable tool for the isolation and purification of individual analogs from reaction mixtures, enabling further structural and biological characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. nih.gov In the context of this compound research, GC-MS is particularly suited for the analysis of small molecule metabolites that may result from its biotransformation. nih.gov While specific studies detailing the volatile metabolites of this compound are not extensively documented in publicly available literature, the methodology remains a vital tool for comprehensive metabolic profiling. nih.gov

The process typically involves the extraction of metabolites from a biological matrix. To make non-volatile metabolites like amino acids, sugars, or hydroxylated compounds suitable for GC analysis, a chemical derivatization step is employed to increase their volatility. nih.gov A common method is trimethylsilylation, which converts acidic protons on functional groups into less polar trimethylsilyl (B98337) (TMS) ethers, esters, or amides. nih.gov

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized. The gaseous components are then separated as they travel through a capillary column, eluting at different times based on their boiling points and interaction with the column's stationary phase. researchgate.net The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern that allows for structural elucidation and identification. shimadzu.co.kr